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molecular formula C6H11NO2S B8607225 2-Ethylthiazolidinecarboxylic acid CAS No. 63919-07-3

2-Ethylthiazolidinecarboxylic acid

Cat. No. B8607225
M. Wt: 161.22 g/mol
InChI Key: FJIQTPGTRICJON-UHFFFAOYSA-N
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Patent
US04229461

Procedure details

11.4 g of cysteamine hydrochloride and 10.1 g of triethylamine were dissolved in 100 ml of ethanol, to which was added 10.2 g of 2-keto-butyric acid. The mixture was refluxed for 30 minutes, cooled and filtered thereby giving 10.6 g (yield 65.7%) of 2-ethyl-thiazolidine-2-carboxylic acid with a melting point of 235°-238° C. (decomposed).
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][CH2:4][SH:5].C(N(CC)CC)C.O=[C:14]([CH2:18][CH3:19])[C:15]([OH:17])=[O:16]>C(O)C>[CH2:18]([C:14]1([C:15]([OH:17])=[O:16])[NH:2][CH2:3][CH2:4][S:5]1)[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
Cl.NCCS
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
O=C(C(=O)O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(SCCN1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 65.7%
YIELD: CALCULATEDPERCENTYIELD 65.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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